Cas no 2198510-45-9 (2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)

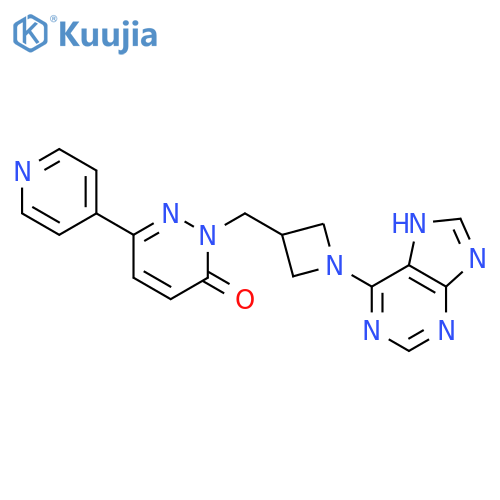

2198510-45-9 structure

商品名:2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

-

- 2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

- F6604-9749

- 2198510-45-9

- AKOS032917526

- 2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one

- 2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

-

- インチ: 1S/C18H16N8O/c27-15-2-1-14(13-3-5-19-6-4-13)24-26(15)9-12-7-25(8-12)18-16-17(21-10-20-16)22-11-23-18/h1-6,10-12H,7-9H2,(H,20,21,22,23)

- InChIKey: GXFRXXQAAVVSNQ-UHFFFAOYSA-N

- ほほえんだ: O=C1C=CC(C2C=CN=CC=2)=NN1CC1CN(C2C3=C(N=CN3)N=CN=2)C1

計算された属性

- せいみつぶんしりょう: 360.14470716g/mol

- どういたいしつりょう: 360.14470716g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 27

- 回転可能化学結合数: 4

- 複雑さ: 625

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 103Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6604-9749-1mg |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 1mg |

$54.0 | 2023-09-07 | ||

| Life Chemicals | F6604-9749-20μmol |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 20μmol |

$79.0 | 2023-09-07 | ||

| Life Chemicals | F6604-9749-40mg |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 40mg |

$140.0 | 2023-09-07 | ||

| Life Chemicals | F6604-9749-10μmol |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 10μmol |

$69.0 | 2023-09-07 | ||

| Life Chemicals | F6604-9749-2mg |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 2mg |

$59.0 | 2023-09-07 | ||

| Life Chemicals | F6604-9749-50mg |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 50mg |

$160.0 | 2023-09-07 | ||

| Life Chemicals | F6604-9749-100mg |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 100mg |

$248.0 | 2023-09-07 | ||

| Life Chemicals | F6604-9749-5μmol |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 5μmol |

$63.0 | 2023-09-07 | ||

| Life Chemicals | F6604-9749-75mg |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 75mg |

$208.0 | 2023-09-07 | ||

| Life Chemicals | F6604-9749-3mg |

2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one |

2198510-45-9 | 3mg |

$63.0 | 2023-09-07 |

2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

2198510-45-9 (2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one) 関連製品

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量